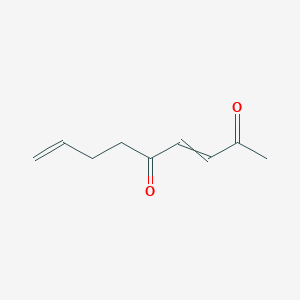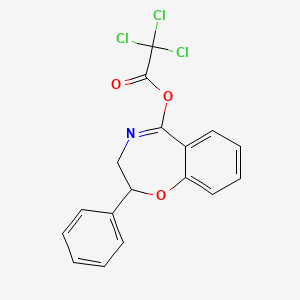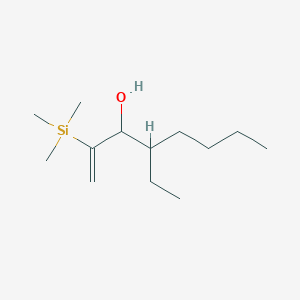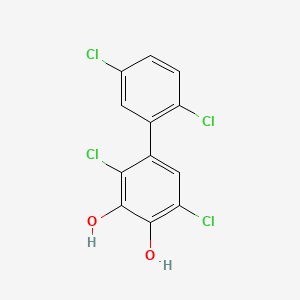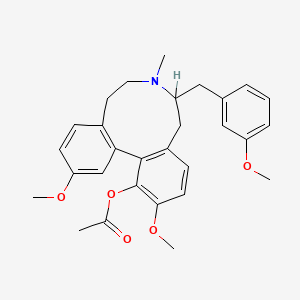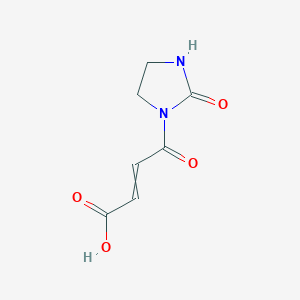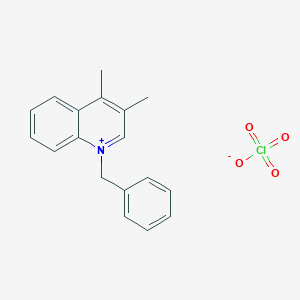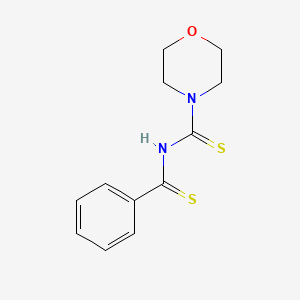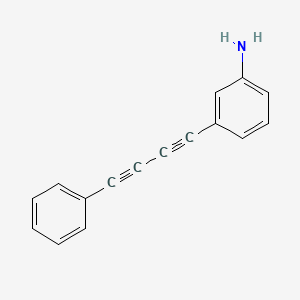
3-(4-Phenylbuta-1,3-diyn-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Phenylbuta-1,3-diyn-1-yl)aniline is an organic compound characterized by a phenyl group attached to a butadiyne chain, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylbuta-1,3-diyn-1-yl)aniline typically involves the coupling of phenylacetylene with aniline derivatives. One common method is the oxidative acetylene coupling, which uses copper catalysts to facilitate the formation of the butadiyne linkage . Another approach involves the direct synthesis of unsymmetrical 1,3-butadiynes from calcium carbide and aryl iodides . This method is advantageous due to its high productivity and selectivity, as well as its tolerance for a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions, utilizing robust catalytic systems to ensure high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Phenylbuta-1,3-diyn-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the butadiyne linkage to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and aniline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced butadiyne compounds, and various substituted phenyl and aniline derivatives.
Applications De Recherche Scientifique
3-(4-Phenylbuta-1,3-diyn-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and macrocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-(4-Phenylbuta-1,3-diyn-1-yl)aniline involves its interaction with molecular targets through its conjugated butadiyne system. This interaction can modulate various biochemical pathways, leading to its observed effects. The compound’s ability to undergo oxidative and reductive transformations also plays a role in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-(4-Phenylbuta-1,3-diyn-1-yl)aniline is unique due to its specific structural arrangement, which combines a butadiyne linkage with an aniline moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
82690-38-8 |
|---|---|
Formule moléculaire |
C16H11N |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
3-(4-phenylbuta-1,3-diynyl)aniline |
InChI |
InChI=1S/C16H11N/c17-16-12-6-11-15(13-16)10-5-4-9-14-7-2-1-3-8-14/h1-3,6-8,11-13H,17H2 |
Clé InChI |
ZXCJPZATEVLOQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC#CC2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



phosphane](/img/structure/B14416070.png)
